1-(3'-Methyl[1,1'-biphenyl]-2-yl)ethanone
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Overview
Description
1-(3’-Methyl[1,1’-biphenyl]-2-yl)ethanone is an organic compound with the molecular formula C15H14O It is a derivative of biphenyl, featuring a methyl group and an ethanone group attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3’-Methyl[1,1’-biphenyl]-2-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylbiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Industrial Production Methods: Industrial production of 1-(3’-Methyl[1,1’-biphenyl]-2-yl)ethanone may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(3’-Methyl[1,1’-biphenyl]-2-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ethanone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Lewis acids (e.g., AlCl3), halogenating agents (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
1-(3’-Methyl[1,1’-biphenyl]-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials
Mechanism of Action
The mechanism of action of 1-(3’-Methyl[1,1’-biphenyl]-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and target .
Comparison with Similar Compounds
- 1-(3’-Methyl[1,1’-biphenyl]-4-yl)ethanone
- 1-(3-Methylphenyl)ethanone
- 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)ethanone
Uniqueness: 1-(3’-Methyl[1,1’-biphenyl]-2-yl)ethanone is unique due to its specific substitution pattern on the biphenyl ring, which can influence its chemical reactivity and physical properties. This distinct structure can lead to different biological activities and applications compared to its analogs .
Properties
Molecular Formula |
C15H14O |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-[2-(3-methylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C15H14O/c1-11-6-5-7-13(10-11)15-9-4-3-8-14(15)12(2)16/h3-10H,1-2H3 |
InChI Key |
NPJJEONAIQRNCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC=C2C(=O)C |
Origin of Product |
United States |
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